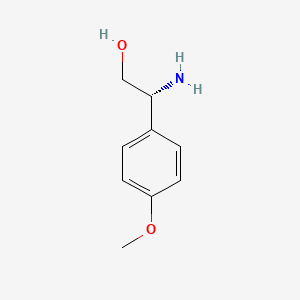

(R)-2-Amino-2-(4-methoxyphenyl)ethanol

説明

Significance of Chirality in Chemical Compounds

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-superimposable on its mirror image. wikipedia.org These non-superimposable mirror images are known as enantiomers. Much like a person's left and right hands, which are mirror images but cannot be perfectly overlapped, enantiomers are distinct molecular entities. The presence of a stereocenter, most commonly a carbon atom bonded to four different substituents, is a frequent cause of chirality. wikipedia.org

The significance of chirality is most evident in biological systems. Proteins, enzymes, nucleic acids, and sugars, the fundamental building blocks of life, are themselves chiral. This inherent chirality in biological macromolecules means that they often interact differently with the two enantiomers of a chiral compound. This stereospecificity is critical in pharmacology, as the different enantiomers of a drug can have vastly different physiological effects. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be inactive, less active, or even cause harmful side effects (the distomer). nih.gov This reality has driven the development of asymmetric synthesis, a field focused on methods that selectively produce a single enantiomer of a chiral product.

Overview of Chiral 1,2-Amino Alcohols as Privileged Motifs

Within the toolkit of asymmetric synthesis, certain molecular scaffolds appear with remarkable frequency in a wide range of biologically active compounds and chiral catalysts. These are often referred to as "privileged motifs." Chiral 1,2-amino alcohols represent one such class of privileged structures. nih.govresearchgate.net Their prevalence is notable in numerous pharmaceuticals and natural products. acs.org

The synthetic utility of chiral 1,2-amino alcohols is multifaceted. They are not only valuable as chiral building blocks, incorporating a defined stereocenter into a target molecule, but they also serve as highly effective chiral auxiliaries and ligands for asymmetric catalysis. nih.govnih.gov As chiral auxiliaries, they can be temporarily attached to a substrate to direct the stereochemical course of a reaction, and then subsequently removed. As ligands, they coordinate to metal centers to create chiral catalysts that can mediate a wide variety of enantioselective transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. nih.gov

Specific Academic Context of (R)-2-Amino-2-(4-methoxyphenyl)ethanol

This compound is a specific chiral β-amino alcohol that serves as a valuable intermediate in the field of asymmetric synthesis. Its academic and research significance is primarily demonstrated through its application as a precursor for the synthesis of more complex chiral structures, particularly chiral ligands for asymmetric catalysis.

A key application of this compound is in the preparation of chiral bis(oxazoline) (BOX) ligands. wikipedia.orgnih.gov BOX ligands are a prominent class of C2-symmetric chiral ligands that have proven to be highly effective in a multitude of metal-catalyzed asymmetric reactions. The synthesis of these ligands typically involves the condensation of a dicarboxylic acid derivative with two equivalents of a chiral amino alcohol. wikipedia.org In this context, this compound provides the necessary chiral information, which is ultimately translated into the stereoselective outcomes of the catalytic reactions employing the resulting BOX ligand. For instance, it can be used to synthesize ligands like 2,2-bis[2-[4-(4-methoxyphenyl)-1,3-oxazolinyl]]propane, which are then used to form chiral metal complexes for various asymmetric transformations.

The utility of this compound is therefore not typically as a final, biologically active molecule itself, but as a critical chiral building block that enables the construction of sophisticated tools for asymmetric synthesis. Its defined stereochemistry and the presence of both an amino and a hydroxyl group allow for straightforward conversion into the oxazoline (B21484) rings characteristic of BOX ligands.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Appearance | Colorless to light yellow solid |

| Melting Point | 82-84 °C |

| Boiling Point | 325.4 ± 32.0 °C (Predicted) |

| pKa | 12.54 ± 0.10 (Predicted) |

| Density | 1.128 ± 0.06 g/cm³ (Predicted) |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Amino 2 4 Methoxyphenyl Ethanol and Its Enantiomer

Enantioselective Synthesis Approaches

The primary challenge in synthesizing (R)-2-Amino-2-(4-methoxyphenyl)ethanol lies in the precise control of the stereochemistry at the carbon atom bearing the amino and hydroxyl groups. Enantioselective methods are therefore paramount.

Asymmetric Reduction Strategies

Asymmetric reduction of the corresponding prochiral ketone, 2-amino-1-(4-methoxyphenyl)ethanone, is a direct and efficient route to optically active 2-amino-2-(4-methoxyphenyl)ethanol. This can be achieved through both metal-catalyzed hydrogenation and biocatalytic methods.

The asymmetric hydrogenation of α-amino ketones is a powerful tool for the synthesis of chiral 1,2-amino alcohols. Transition metal complexes with chiral ligands are employed to catalyze the stereoselective addition of hydrogen to the carbonyl group. Rhodium (Rh) and Ruthenium (Ru) based catalysts have shown particular promise in this area.

For the hydrogenation of α-primary and secondary amino ketones, Rh catalysts bearing electron-donating phosphine (B1218219) ligands have been utilized effectively to produce a variety of 1,2-amino alcohols in good yields and with high enantioselectivities. nih.gov Similarly, Ru-catalyzed asymmetric hydrogenation of α-amino aliphatic ketones has been shown to be highly efficient, proceeding via a dynamic kinetic resolution to yield chiral amino alcohols with excellent enantioselectivities and diastereoselectivities. nih.gov

While specific data for the asymmetric hydrogenation of 2-amino-1-(4-methoxyphenyl)ethanone to this compound is not extensively detailed in the provided search results, the general applicability of these catalyst systems to α-amino ketones suggests their potential for this transformation. The choice of metal, chiral ligand, solvent, and reaction conditions are critical factors that influence both the yield and the enantiomeric excess (e.e.) of the desired product.

Table 1: Examples of Asymmetric Hydrogenation of α-Amino Ketones No specific data for the target compound was found in the search results. The following table is a generalized representation based on the capabilities of the catalyst systems mentioned.

| Catalyst System | Substrate Type | Product Type | Typical Yield (%) | Typical e.e. (%) |

| Rh-phosphine complex | α-Amino Ketone | 1,2-Amino Alcohol | High | High |

| Ru-diphosphine-diamine | α-Amino Ketone | 1,2-Amino Alcohol | High | >99 |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are widely used for the asymmetric reduction of ketones to alcohols. Whole-cell biocatalysts, such as bacteria and yeast, are also employed.

Ketoreductases have been successfully used in the stereoselective bioreduction of various α-substituted ketones, including α-nitro ketones, to furnish the corresponding chiral β-nitro alcohols with excellent conversions and enantioselectivities. rsc.org Ketoreductase-catalyzed dynamic kinetic resolution of α-amido-β-keto esters is another attractive strategy to obtain optically pure 1,2-amino alcohols. nih.gov

Microorganisms of the genus Rhodococcus are known to be versatile biocatalysts in organic synthesis, possessing a wide range of oxidoreductases capable of catalyzing ketone reductions. nih.gov While a specific example of a Rhodococcus species reducing 2-amino-1-(4-methoxyphenyl)ethanone was not found, their known capabilities with related substrates make them strong candidates for this transformation.

Similarly, Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst for the reduction of carbonyl compounds. researchgate.net Its application in the reduction of α-amino ketones could provide a cost-effective route to the desired amino alcohol, although the stereoselectivity can be variable and dependent on the specific strain and reaction conditions.

Table 2: Potential Biocatalysts for the Reduction of 2-amino-1-(4-methoxyphenyl)ethanone Specific data for the target compound is not available in the provided results. This table indicates potential biocatalysts based on their known substrate scope.

| Biocatalyst | Enzyme Class | Substrate Type | Potential Product |

| Ketoreductase (KRED) | Oxidoreductase | α-Amino Ketone | This compound |

| Rhodococcus sp. | Oxidoreductase | α-Amino Ketone | This compound |

| Saccharomyces cerevisiae | Oxidoreductase | α-Amino Ketone | This compound |

Chiral Auxiliary-Mediated Synthesis

An alternative approach to enantioselective synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Chiral auxiliaries function by creating a chiral environment around the reacting center, leading to a diastereoselective reaction. The steric and electronic properties of the auxiliary favor the approach of a reagent from one face of the molecule over the other.

Evans oxazolidinones are a widely used class of chiral auxiliaries. researchgate.netsantiago-lab.comcolab.ws They can be acylated and then undergo diastereoselective enolate alkylation or aldol (B89426) reactions. Subsequent cleavage of the auxiliary can provide chiral carboxylic acids, alcohols, or aldehydes. While a direct application to the synthesis of 2-amino-2-phenylethanol (B122105) derivatives was not detailed in the search results, this methodology is a powerful tool for the synthesis of a wide range of chiral building blocks.

Pseudoephedrine is another practical chiral auxiliary for asymmetric synthesis. nih.govharvard.eduwikipedia.orgcaltech.edu Amides derived from pseudoephedrine can be deprotonated to form chiral enolates, which then react with electrophiles with high diastereoselectivity. The auxiliary can be subsequently cleaved to yield the desired chiral product.

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Product Type |

| Evans Oxazolidinone | Diastereoselective alkylation, aldol reactions | Chiral carboxylic acids, alcohols, aldehydes |

| Pseudoephedrine | Diastereoselective alkylation | Chiral carboxylic acids, alcohols, aldehydes |

A more advanced strategy involves the in-situ formation of a chiral auxiliary as part of a tandem reaction sequence. For instance, a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines has been developed. nih.govnih.gov In this approach, an achiral starting material is converted into a chiral intermediate containing a transient chiral auxiliary through an asymmetric catalytic step. This newly formed chiral center then directs a subsequent diastereoselective transformation, such as hydrogenation. Finally, the auxiliary is removed to afford the enantioenriched amino alcohol. This method offers an elegant way to achieve high stereoselectivity in a streamlined process.

Stereoselective Ring-Opening Reactions

Stereoselective ring-opening of chiral epoxides is a cornerstone in the synthesis of enantiomerically pure β-amino alcohols. This strategy leverages the inherent strain of the epoxide ring, which, upon nucleophilic attack, proceeds with a well-defined stereochemical outcome, typically an inversion of configuration at the attacked carbon center.

Aminolysis of Chiral Epoxides

The direct reaction of amines with chiral epoxides, known as aminolysis, is a straightforward and atom-economical method for the synthesis of β-amino alcohols. rroij.com The regioselectivity of this reaction is a critical aspect, with nucleophilic attack generally occurring at the less sterically hindered carbon atom. rroij.com However, in the case of styrenyl epoxides like 4-methoxystyrene (B147599) oxide, the benzylic position is electronically activated, influencing the site of amine attack.

Various catalysts have been employed to enhance the rate and selectivity of epoxide aminolysis. These include Lewis acids, which activate the epoxide ring towards nucleophilic attack, and other promoters that facilitate the reaction under mild conditions. growingscience.com For instance, zinc(II) perchlorate (B79767) hexahydrate has been shown to be a highly efficient catalyst for the opening of epoxides by amines under solvent-free conditions, affording β-amino alcohols with excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org While direct examples for the synthesis of this compound via this specific method are not extensively detailed in the provided search results, the general principles are well-established for a range of epoxides and amines. rroij.comorganic-chemistry.org

The choice of the amine nucleophile and the reaction conditions can significantly impact the outcome of the aminolysis. Aromatic and aliphatic amines have been successfully used in these reactions. growingscience.com The use of environmentally benign solvents like water has also been explored, in some cases eliminating the need for a catalyst. organic-chemistry.org

Table 1: Catalytic Systems for the Aminolysis of Epoxides

| Catalyst System | Amine Nucleophile | Key Features |

|---|---|---|

| Zinc(II) perchlorate hexahydrate | Various amines | Solvent-free conditions, high yields, excellent chemo-, regio-, and stereoselectivities. organic-chemistry.org |

| Sulfated tin oxide | Aromatic and aliphatic amines | Mild conditions, high regioselectivity. growingscience.com |

| No catalyst | Amines | Reaction in water, environmentally benign. organic-chemistry.org |

| Indium tribromide | Aromatic amines | Regio- and chemoselective. rroij.com |

| Cobalt chloride | Anilines | Regioselective ring opening of styryl epoxides. nih.gov |

Azidolysis of Chiral Epoxides and Subsequent Reduction

An alternative to direct aminolysis is a two-step sequence involving the ring-opening of a chiral epoxide with an azide (B81097) nucleophile, followed by the reduction of the resulting azido (B1232118) alcohol to the desired amino alcohol. This method is particularly advantageous as the azide anion is a small and effective nucleophile, often leading to high regioselectivity and yields.

The azidolysis of chiral epoxides typically proceeds with high regioselectivity, with the azide attacking the less sterically hindered carbon. For styrenyl systems, the attack at the benzylic position is favored. The subsequent reduction of the azide group to an amine is a well-established transformation that can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or other reducing agents like tin(II) chloride. mdma.ch

This two-step approach provides a reliable route to enantiopure β-amino alcohols. The intermediate azido alcohols are stable and can be purified before the final reduction step.

Asymmetric Aminohydroxylation of Olefins

The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the direct conversion of olefins into chiral β-amino alcohols in a single step. organic-chemistry.orgnih.gov This reaction involves the syn-selective addition of an amino group and a hydroxyl group across the double bond of an alkene, catalyzed by an osmium species in the presence of a chiral ligand. organic-chemistry.org

For the synthesis of this compound, 4-methoxystyrene serves as the ideal starting material. The regioselectivity of the aminohydroxylation is a key consideration, and for styrenyl substrates, the amino group predominantly adds to the benzylic carbon. The enantioselectivity is controlled by the choice of the chiral ligand, typically derived from cinchona alkaloids such as dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). rsc.orgrsc.org

Studies on the asymmetric aminohydroxylation of 4-methoxystyrene have demonstrated that high enantioselectivity (≥96%) can be achieved. rsc.org The choice of the nitrogen source, often a carbamate (B1207046) derivative, also influences the yield and enantioselectivity of the reaction. rsc.org For instance, tert-butyl carbamate has been found to be superior to ethyl carbamate in terms of yield and enantioselectivity. rsc.org

Table 2: Asymmetric Aminohydroxylation of 4-Methoxystyrene

| Chiral Ligand | Nitrogen Source | Enantiomeric Excess (ee) | Key Findings |

|---|---|---|---|

| (DHQ)₂PHAL | tert-Butyl carbamate | High (≥96%) | Superior yield and enantioselectivity with tert-butyl carbamate. rsc.org |

| (DHQD)₂PHAL | tert-Butyl carbamate | High (≥96%) | Provides the opposite enantiomer with similar high selectivity. rsc.org |

Radical-Based Enantioselective Amination

Recent advancements in synthetic methodology have led to the development of radical-based approaches for the enantioselective synthesis of β-amino alcohols. These methods offer novel bond disconnections and can provide access to chiral amines from readily available starting materials. nih.govnih.gov

One such strategy involves a multi-catalytic, asymmetric, radical C–H amination of alcohols. nih.govnih.gov This approach utilizes a radical relay chaperone strategy, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular 1,5-hydrogen atom transfer (HAT). nih.gov This regioselective HAT is rendered enantioselective through the use of a chiral copper catalyst in conjunction with a photosensitizer. nih.gov The resulting chiral oxazoline (B21484) can then be hydrolyzed to yield the enantioenriched β-amino alcohol. nih.gov

While this method is demonstrated on a variety of alcohols, its application to the synthesis of this compound would likely start from 2-(4-methoxyphenyl)ethanol. The key to this transformation is the ability of the chiral catalyst to control the stereochemistry of the C-H amination at the benzylic position.

Table 3: Key Components of Radical-Based Enantioselective C-H Amination of Alcohols

| Component | Function |

|---|---|

| Photocatalyst (e.g., Iridium complex) | Initiates the radical process through energy transfer. nih.gov |

| Chiral Copper Catalyst | Controls the enantioselectivity of the hydrogen atom transfer and C-N bond formation. nih.gov |

| Radical Relay Chaperone | Directs the regioselectivity of the C-H amination via a 1,5-HAT. nih.gov |

Chemo-Enzymatic Cascade Syntheses

Chemo-enzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysis in a single pot, leading to highly efficient and environmentally benign synthetic processes. rsc.orgnih.gov These cascades can streamline multi-step syntheses by avoiding the isolation and purification of intermediates, thus saving time, resources, and reducing waste. rsc.org

One-Pot Combinations of Enzymatic and Chemical Transformations

The synthesis of chiral β-amino alcohols is an area where chemo-enzymatic cascades have shown significant promise. scispace.com One approach involves the use of lipases, which are versatile enzymes capable of catalyzing a variety of reactions, including the ring-opening of epoxides. scispace.comresearchgate.net For instance, a one-pot synthesis of β-amino alcohol derivatives has been developed using a lipase (B570770) from Aspergillus Oryzae in conjunction with a phase transfer catalyst. scispace.com This system allows for the reaction of phenols with epichlorohydrin (B41342) and amines to produce the desired products in high yields and with high regioselectivity. scispace.com

Another powerful chemo-enzymatic strategy combines the enzymatic asymmetric reduction of 2-azido ketones with a subsequent chemical reduction of the azide group. rsc.org This one-pot process, utilizing an alcohol dehydrogenase for the stereoselective reduction of the ketone and a palladium nanoparticle catalyst for the hydrogenation of the resulting azido alcohol, provides access to enantiomerically pure 1,2-amino alcohols with excellent yields and optical purity (>99% ee). rsc.org This approach could be adapted for the synthesis of this compound starting from 2-azido-1-(4-methoxyphenyl)ethan-1-one.

Table 4: Examples of Chemo-Enzymatic Cascades for Chiral Amino Alcohol Synthesis

| Enzymatic Step | Chemical Step | Key Features |

|---|---|---|

| Lipase-catalyzed epoxide ring-opening | Phase transfer catalysis | One-pot synthesis from phenols, epichlorohydrin, and amines; high yields and regioselectivity. scispace.com |

| Alcohol dehydrogenase-catalyzed reduction of 2-azido ketones | Pd nanoparticle-catalyzed hydrogenation of azides | One-pot synthesis of enantiomerically pure 1,2-amino alcohols; >99% ee. rsc.org |

Chiral Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Formation and Crystallization

One of the most established and widely used methods for the resolution of racemic mixtures is the formation of diastereomeric salts. wikipedia.orgnih.gov This technique leverages the reaction of a racemic base, such as 2-Amino-2-(4-methoxyphenyl)ethanol, with a single enantiomer of a chiral acid, known as a resolving agent. The resulting products are a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, including solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. researchgate.net

The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, leaving the more soluble diastereomer in the mother liquor. gavinpublishers.com After separation of the crystals, the desired enantiomer of the amine can be liberated by treatment with a base. Common chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.org

A pertinent example of this methodology is the chiral resolution of DL-leucine using (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) as the resolving agent. rsc.org In this process, the differing crystal structures, thermodynamic properties, and intermolecular interactions between the D-LEU:D-DTTA and L-LEU:D-DTTA diastereomeric salts facilitate their separation. rsc.org The D-LEU:D-DTTA salt was found to be more stable and less soluble, enabling its preferential crystallization. rsc.org A multi-stage crystallization process led to high enantiomeric excess for both enantiomers. rsc.org

Table 1: Example of Diastereomeric Salt Resolution of DL-Leucine with a Tartaric Acid Derivative Data based on a study of a structurally related chiral compound.

| Resolving Agent | Target Enantiomer | Solvent System | Key Finding | Enantiomeric Excess (ee) Achieved |

| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | D-Leucine | Not Specified | D-LEU:D-DTTA salt is more stable and less soluble | 91.20% for D-Leucine |

| (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA) | L-Leucine | Not Specified | L-LEU:D-DTTA salt remains in the mother liquor | -73.32% for L-Leucine |

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral HPLC is a cornerstone of enantioselective analysis and purification. The separation is achieved by passing a solution of the racemic mixture through a column packed with a chiral stationary phase. The enantiomers interact with the CSP to form transient diastereomeric complexes, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amino alcohols. scas.co.jphplc.eunih.gov Columns like Chiralpak® and Chiralcel® are widely used. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like an alcohol (e.g., ethanol, isopropanol), is crucial for achieving optimal separation. researchgate.net The nature and concentration of the alcohol modifier can significantly affect the retention and resolution of the enantiomers. For amino compounds, small amounts of an amine additive like diethylamine (B46881) are often included in the mobile phase to improve peak shape. researchgate.net

Crown ether-based CSPs are another important class, particularly useful for the enantioseparation of primary amine compounds. hplc.eunih.govresearchgate.net These stationary phases operate on the principle of host-guest chemistry, where the chiral crown ether selectively complexes with one enantiomer of the protonated amine.

Table 2: Illustrative Chiral HPLC Conditions for the Separation of Amino Alcohols and Related Compounds Data compiled from studies on structurally similar chiral compounds.

| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase | Detection | Key Observation |

| Chiralpak® AD-H (amylose derivative) | Arotinolol (amino alcohol) | Hexane:Ethanol:Diethylamine:Triethylamine (30:70:0.1:0.1) | UV (315 nm) | Optimized mobile phase provides good enantiomeric separation. researchgate.net |

| Chiralpak® IA, IB, IC (immobilized polysaccharide) | β-amino lactones and amides | n-Hexane/Alcohol/Diethylamine | Not Specified | Effective separation of a broad set of chiral compounds. hplc.eu |

| Crown ether-based (e.g., Crownpak CR(+)) | Amino acids and primary amines | Acidic aqueous buffer (e.g., perchloric acid pH 1-2) with optional methanol (B129727) | Not Specified | Effective for underivatized primary amines; elution order can be reversed with the corresponding (-) column. hplc.eunih.gov |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a high-resolution technique for the separation of volatile enantiomers. For non-volatile or highly polar compounds like amino alcohols, a derivatization step is typically required to increase their volatility and improve chromatographic performance. uni-muenchen.desigmaaldrich.com The amino and hydroxyl groups are converted to less polar functional groups, such as amides and esters. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and other perfluoroacylating reagents. uni-muenchen.dejst.go.jp

The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for chiral GC. sigmaaldrich.comresearchgate.net These cyclic oligosaccharides have a chiral cavity and can form inclusion complexes with one enantiomer of the analyte, leading to differential retention times. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving successful enantioseparation. nih.gov

Table 3: Representative Chiral GC Conditions for the Analysis of Derivatized Amino Alcohols Data based on general methodologies for structurally related chiral compounds.

Enantioselective Enzymatic Hydrolysis

Enzymatic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. This technique, often referred to as kinetic resolution, utilizes the stereoselectivity of enzymes to catalyze the transformation of only one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. jocpr.comrsc.org For the resolution of racemic amino alcohols, a common strategy involves the enantioselective hydrolysis of a corresponding ester derivative.

The process begins with the acylation of the racemic amino alcohol to form an ester. This racemic ester is then subjected to hydrolysis in the presence of a lipase, a class of enzymes that catalyze the cleavage of ester bonds. nih.govnih.gov Lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Candida rugosa, often exhibit high enantioselectivity, preferentially hydrolyzing the ester of one enantiomer back to the alcohol, while the other enantiomeric ester remains largely intact. mdpi.compolimi.it

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted ester and the alcohol product. rsc.org The resulting mixture of the unreacted ester and the enantiomerically enriched alcohol can then be separated by conventional methods like chromatography or extraction. The choice of enzyme, solvent, and acyl group are critical factors that influence the efficiency and selectivity of the resolution. polimi.itbeilstein-journals.org

Table 4: Examples of Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols and Amines Data compiled from studies on structurally similar chiral compounds.

| Enzyme | Substrate Type | Acyl Donor/Group | Solvent | Key Outcome |

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol (β-blocker precursor) | Isopropenyl acetate | Toluene/[EMIM][BF4] | High enantiomeric excess of the product (ee_p = 96.2%) with an enantioselectivity (E) of 67.5. mdpi.com |

| Lipase PS (from Pseudomonas cepacia) | Racemic alcohol intermediate for Ivabradine | Not applicable (hydrolysis of ester) | Na2PO4 buffer (pH 7.4) and EtOH | Achieved a 96:4 enantiomeric ratio of the desired (S)-alcohol at 30% conversion. polimi.it |

| Burkholderia cepacia Lipase (immobilized) | N-acylated 2-amino-1-phenylethanol | Not specified | tert-Butyl methyl ether (TBME) | Effective chemo- and enantioselective acylation. researchgate.net |

Applications of R 2 Amino 2 4 Methoxyphenyl Ethanol in Asymmetric Synthesis

Role as Chiral Auxiliary in Stereoselective Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent reaction to occur with a high degree of stereoselectivity. The auxiliary's inherent chirality influences the reaction's transition state, favoring the formation of one stereoisomer over another. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. While the broader class of 1,2-amino alcohols, such as pseudoephedrine, is widely recognized for its role as a powerful chiral auxiliary, the specific applications of (R)-2-amino-2-(4-methoxyphenyl)ethanol are still an area of focused research.

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral auxiliaries derived from amino alcohols are effective in this regard. For instance, when attached to a carboxylic acid to form an amide, the auxiliary can direct the stereoselective alkylation at the α-carbon. The steric hindrance provided by the auxiliary's substituents blocks one face of the enolate intermediate, forcing the electrophile to approach from the less hindered face. This strategy leads to the creation of new stereocenters with high diastereoselectivity.

Detailed studies on the application of this compound in this specific context are emerging. The general mechanism, however, follows the well-established paradigm seen with similar auxiliaries like pseudoephedrine, where the conformational rigidity of the auxiliary-substrate adduct is key to achieving high levels of stereocontrol.

Cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, are powerful methods for constructing cyclic molecules. When one of the reacting partners is attached to a chiral auxiliary, the facial selectivity of the cycloaddition can be controlled. This control arises from the auxiliary's ability to differentiate the two faces of the dienophile or diene, leading to the preferential formation of one enantiomer of the cyclic product. While the use of chiral auxiliaries in cycloadditions is a well-established strategy, specific documented examples detailing the performance of this compound in these transformations are not extensively covered in the currently available literature.

Utilization as a Chiral Ligand in Asymmetric Catalysis

Chiral 1,2-amino alcohols like this compound can also function as chiral ligands in transition metal-catalyzed asymmetric reactions. In this role, the amino and hydroxyl groups of the molecule can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral metal complex can then catalyze a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

The synthesis of chiral metal complexes involves the reaction of a suitable metal precursor with the chiral ligand. For this compound, both the nitrogen and oxygen atoms can act as coordination sites, allowing it to function as a bidentate ligand. The resulting metal complexes can adopt various geometries, and the stereochemical outcome of the catalyzed reaction is highly dependent on the structure of this complex. The design of these complexes often aims to create a well-defined chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

Table 1: Examples of Chiral Metal Complexes in Asymmetric Catalysis

| Metal | Ligand Type | Application | Reference |

|---|---|---|---|

| Palladium | Mono-N-protected amino acids | C-H Functionalization | |

| Copper | Amino Acids | Coordination Polymers |

Ligand-accelerated catalysis is a phenomenon where the presence of a specific ligand not only induces asymmetry but also significantly increases the rate of the catalytic reaction compared to the background, uncatalyzed, or ligand-free reaction. This effect is highly desirable in catalysis as it can lead to more efficient processes with lower catalyst loadings. Mono-N-protected amino acids (MPAAs), a class of ligands structurally related to this compound, have been shown to exhibit this property in palladium-catalyzed C-H functionalization reactions by facilitating the C-H activation step. Research is ongoing to explore whether ligands derived from this compound can demonstrate similar accelerations in various catalytic systems.

Building Block in the Synthesis of Complex Organic Molecules

Beyond its roles as a transient chiral controller, this compound serves as a valuable chiral building block. Its pre-existing stereocenter and functional groups can be incorporated into the final structure of a more complex target molecule. This approach, known as the "chiral pool" strategy, leverages readily available, enantiomerically pure starting materials to construct intricate architectures without the need for a de novo asymmetric synthesis step.

Chiral 1,2-amino alcohols are key intermediates in the synthesis of numerous pharmaceuticals and natural products. For example, they form the core of certain protease inhibitors and adrenergic receptor agonists. The synthesis of these complex molecules often involves the modification of the amine and hydroxyl groups of the amino alcohol, as well as transformations of the aromatic ring, to build up the desired molecular framework. The specific use of this compound provides a scaffold with a defined stereochemistry and a methoxyphenyl group that can be further functionalized or is a required feature of the final target molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Precursor for Enantiomerically Pure Pharmaceuticals

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of medicinal chemistry, as the biological activity of a drug often resides in a single enantiomer. Chiral amino alcohols are crucial intermediates in the synthesis of a wide array of pharmaceutical drugs. acs.orglookchem.com

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ion channels in the central nervous system that play a key role in synaptic transmission. nih.gov Antagonists of these receptors have been investigated for their potential as neuroprotective and anticonvulsant agents. nih.govnih.gov While various synthetic strategies exist for different AMPA receptor antagonists, the scientific literature reviewed does not provide specific examples of this compound being directly used as a precursor in their synthesis.

Natural products are a significant source of inspiration for the development of new antiviral drugs due to their structural diversity and biological activity. nih.govnih.govfrontiersin.orgmdpi.com The chemical synthesis of these complex molecules or their analogues often requires chiral building blocks to establish the correct stereochemistry. However, based on the available literature, the specific application of this compound as a key intermediate in the synthesis of antiviral natural products is not documented.

Intermediate in Natural Product Synthesis

The total synthesis of natural products is a significant area of organic chemistry that showcases the power of synthetic strategies. Chiral pool synthesis, where a readily available chiral molecule is used as a starting material, is a common approach. lu.se

The total synthesis of complex bioactive natural products often relies on strategic planning and the use of specific chiral intermediates. elsevierpure.com A review of the available scientific literature did not yield reports detailing the use of this compound as an intermediate in the total synthesis of Belamide A.

The synthesis of analogues of bioactive natural products is a critical strategy in drug discovery, allowing for the exploration of structure-activity relationships and the optimization of therapeutic properties. lu.semdpi.com While specific examples detailing the synthesis of a named natural product analogue from this compound are not prominent in the searched literature, its structure makes it a suitable candidate for such endeavors. As a chiral 1,2-amino alcohol, it can be used to construct key structural motifs, particularly heterocyclic systems, that are present in many bioactive molecules. nih.govnih.gov Its defined stereochemistry allows for the systematic modification of natural product scaffolds to generate novel analogues with potentially enhanced or new biological activities.

Construction of Heterocyclic Systems

A primary application of 1,2-amino alcohols in asymmetric synthesis is the construction of chiral heterocyclic systems. These ring structures are ubiquitous in pharmaceuticals and natural products. cem.comfrontiersin.org this compound serves as a valuable precursor for the synthesis of chiral 2-oxazolines. easycdmo.com

2-Oxazolines are typically synthesized via the dehydrative cyclization of a 2-amino alcohol with a carboxylic acid or its derivative. mdpi.comwikipedia.orgorganic-chemistry.org This reaction forges the five-membered heterocycle while preserving the stereochemical integrity of the chiral center originating from the amino alcohol. These chiral oxazolines can then be used as ligands in asymmetric catalysis or as intermediates for further synthetic transformations.

A specific application of this compound is its use in the synthesis of bis(oxazoline) ligands. For instance, it is a precursor to 2,2-bis[2-[4-(4-methoxyphenyl)-1,3-oxazolinyl]]propane, a chiral ligand potentially useful in metal-catalyzed asymmetric reactions. easycdmo.com

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Acetone (via an intermediate) | 2,2-bis[2-[4-(4-methoxyphenyl)-1,3-oxazolinyl]]propane | easycdmo.com |

Mechanistic Insights into Reactions Involving R 2 Amino 2 4 Methoxyphenyl Ethanol

Elucidation of Reaction Pathways

The reaction pathways involving (R)-2-Amino-2-(4-methoxyphenyl)ethanol are diverse, reflecting the bifunctional nature of the molecule, which contains both a nucleophilic amino group and a hydroxyl group. These groups can participate in a range of transformations, often serving as a chiral auxiliary to control the stereochemical outcome of reactions at a separate prochiral center.

One common reaction pathway involves the formation of an oxazolidine (B1195125) or a related heterocyclic intermediate. For instance, in reactions with aldehydes or ketones, the amino and hydroxyl groups can condense to form a chiral oxazolidine. This temporary heterocycle then directs the subsequent reaction, such as a nucleophilic addition to the iminium ion formed in situ. After the desired transformation, the auxiliary can be cleaved, yielding the chiral product and recovering the starting amino alcohol.

Another significant pathway is its use as a chiral ligand in metal-catalyzed reactions. The amino and hydroxyl groups can chelate to a metal center, forming a chiral catalyst complex. This complex then mediates a variety of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The precise pathway is dictated by the nature of the metal, the other ligands present, and the reaction conditions. For example, in the asymmetric transfer hydrogenation of ketones, the amino alcohol can form a chiral ruthenium complex that facilitates the stereoselective transfer of a hydride from a hydrogen donor to the carbonyl group.

Furthermore, the amino group itself can act as a nucleophile in reactions such as Michael additions or the opening of epoxides. The stereochemical course of these reactions is influenced by the adjacent chiral center.

A summary of common reaction types where this compound or similar amino alcohols are employed is presented in the table below.

| Reaction Type | Role of this compound | General Mechanistic Feature |

| Asymmetric Alkylation | Chiral Auxiliary | Formation of a chiral enolate or imine, followed by diastereoselective alkylation. |

| Asymmetric Aldol (B89426) Reactions | Chiral Auxiliary | Formation of a chiral enolate, which undergoes a diastereoselective addition to an aldehyde. |

| Asymmetric Diels-Alder Reactions | Chiral Auxiliary or Ligand | Coordination to a Lewis acid to create a chiral catalytic environment for the cycloaddition. |

| Asymmetric Reductions | Chiral Ligand or Reagent | Formation of a chiral metal hydride complex or a chiral reducing agent that delivers a hydride stereoselectively. |

| Asymmetric Additions to Imines | Chiral Auxiliary | Formation of a chiral imine or iminium ion, followed by diastereoselective nucleophilic attack. |

Role of the Chiral Center in Stereocontrol Mechanisms

The stereogenic center at the C2 position, bearing the amino and the 4-methoxyphenyl (B3050149) groups, is the cornerstone of the molecule's ability to induce chirality. The precise mechanism of stereocontrol is often multifaceted, involving a combination of steric and electronic effects, as well as the formation of rigid transition states.

A key element in many stereocontrol models is the formation of a five-membered chelate ring involving the amino and hydroxyl groups with a metal center or another reactant. This chelation creates a conformationally restricted environment around the reactive site. The bulky 4-methoxyphenyl group and the substituent on the nitrogen atom then effectively shield one face of the molecule, forcing an incoming reagent to approach from the less hindered face. This steric hindrance is a dominant factor in directing the stereochemical outcome.

For instance, in the addition of an organometallic reagent to an imine derived from this compound and an aldehyde, the metal cation (e.g., Li+, Mg2+) can coordinate to both the nitrogen and oxygen atoms. This locks the conformation of the resulting intermediate. The 4-methoxyphenyl group will preferentially occupy a pseudo-equatorial position to minimize steric strain, thereby exposing one face of the imine double bond to nucleophilic attack.

Hydrogen bonding also plays a critical role in stereocontrol. The hydroxyl group can act as a hydrogen bond donor, and the amino group can act as both a donor and an acceptor. These noncovalent interactions can help to organize the transition state assembly, further restricting conformational freedom and enhancing facial discrimination. In reactions catalyzed by chiral phosphoric acids, for example, the amino alcohol can engage in specific hydrogen bonding interactions with the catalyst and the substrate, leading to a highly ordered and stereoselective transition state.

The interplay of these noncovalent interactions, dictated by the absolute configuration of the chiral center, is fundamental to achieving high levels of enantioselectivity.

Influence of Substituents on Reaction Mechanism (e.g., Methoxy (B1213986) Group Effects)

The substituents on the this compound framework, particularly the methoxy group on the phenyl ring, can exert a significant influence on the reaction mechanism and stereoselectivity.

The para-methoxy group is a strong electron-donating group due to its resonance effect. This has several consequences:

Electronic Effects on Reactivity: The electron-donating nature of the methoxy group increases the electron density of the aromatic ring. This can influence the electronic properties of the benzylic position, potentially affecting the stability of intermediates such as benzylic cations or radicals. In reactions involving the formation of a positive charge at the benzylic center, the methoxy group can provide significant stabilization through resonance.

Intramolecular Interactions: The methoxy group can enhance intramolecular OH/π interactions. The oxygen atom of the methoxy group increases the negative charge on the benzene (B151609) ring, which strengthens the interaction with the partially positive hydrogen of the hydroxyl group. This can influence the conformational preferences of the molecule and the geometry of the transition states, thereby impacting stereoselectivity. Studies on related molecules have shown that a para-methoxy group can slightly increase the stereoselectivity in certain radical cyclization reactions, suggesting that it can play a role in rigidifying the transition state.

Coordination to Metal Centers: The oxygen atom of the methoxy group could potentially act as a Lewis basic site and coordinate to metal centers in catalytic reactions. While the primary chelation typically involves the amino and hydroxyl groups, a secondary interaction with the methoxy group could further rigidify the catalyst-substrate complex, leading to enhanced stereocontrol.

The electronic effects of various para-substituents on the phenyl ring of similar benzylic systems and their impact on reaction outcomes are summarized in the table below.

| Substituent | Hammett Parameter (σp) | Electronic Effect | Potential Impact on Reaction Mechanism |

| -OCH3 | -0.27 | Strong Electron-Donating | Stabilizes cationic intermediates; enhances OH/π interactions. |

| -CH3 | -0.17 | Weak Electron-Donating | Modestly stabilizes cationic intermediates. |

| -H | 0.00 | Neutral | Baseline for comparison. |

| -Cl | 0.23 | Weak Electron-Withdrawing | Destabilizes cationic intermediates. |

| -CF3 | 0.54 | Strong Electron-Withdrawing | Strongly destabilizes cationic intermediates. |

| -NO2 | 0.78 | Very Strong Electron-Withdrawing | Markedly destabilizes cationic intermediates. |

Computational Studies and Molecular Modeling of R 2 Amino 2 4 Methoxyphenyl Ethanol

Conformer Analysis and Intramolecular Interactions

The flexibility of the ethanolamine (B43304) side chain in (R)-2-amino-2-(4-methoxyphenyl)ethanol allows it to adopt multiple three-dimensional arrangements, or conformers. The relative stability of these conformers is dictated by a delicate balance of subtle intramolecular interactions, including hydrogen bonds and dispersion forces.

While specific computational studies on this compound are not extensively documented in the literature, valuable insights can be drawn from detailed analyses of the closely related analogue, 2-(4-methoxyphenyl)ethanol, which lacks the C2-amino group. Quantum chemical calculations, coupled with spectroscopic techniques, have identified several stable conformers for this analogue. The most stable conformers are those that maximize stabilizing intramolecular forces, particularly a π-type hydrogen bond between the hydroxyl group (OH) and the electron-rich π system of the methoxy-substituted benzene (B151609) ring.

Key findings from studies on the analogue 2-(4-methoxyphenyl)ethanol show that the most stable conformer, designated Ggπ, features the OH group directed toward the benzene ring. The presence of the electron-donating methoxy (B1213986) group at the para position enhances the negative charge on the ring, strengthening this intramolecular OH/π interaction compared to unsubstituted phenylethanol.

For the target molecule, this compound, the presence of the amino group (NH₂) introduces additional possibilities for intramolecular hydrogen bonding. Depending on the rotation around the C-C and C-O bonds, the molecule could form O-H···N or N-H···O hydrogen bonds, which would compete with the O-H···π interaction. The interplay between these forces would determine the conformational landscape and the population of each conformer at equilibrium.

Table 1: Dominant Conformers and Key Intramolecular Interactions Identified in the Analogue 2-(4-methoxyphenyl)ethanol

| Conformer | Key Interaction | Description |

| Ggπ | OH/π Interaction | The most stable conformer, where the hydroxyl group's hydrogen atom points towards the π-electron system of the benzene ring, forming a stabilizing hydrogen bond. |

| Ggπ' | OH/π Interaction | The second most stable conformer, which is a rotamer of Ggπ differing in the orientation of the methoxy group. |

| Other | Weaker Interactions | Higher energy conformers exist where the OH group is oriented away from the ring, lacking the strong OH/π stabilization. |

Transition State Modeling in Asymmetric Reactions

Chiral β-amino alcohols like this compound are widely used as catalysts or chiral ligands in asymmetric synthesis, for example, in the addition of organozinc reagents to aldehydes. Computational modeling is an indispensable tool for understanding how these molecules induce enantioselectivity. By modeling the transition state (TS) of the reaction, chemists can visualize the key interactions that favor the formation of one enantiomer over the other.

Transition state models for reactions catalyzed by β-amino alcohols often involve the formation of a cyclic intermediate containing the catalyst, a metal center (like zinc), and the substrates. The specific three-dimensional arrangement of the substituents on the chiral ligand within this TS structure creates a chiral environment. Semi-empirical methods, such as PM3, and more rigorous Density Functional Theory (DFT) calculations are used to locate and calculate the energies of the transition states leading to the (R) and (S) products.

For a catalyst like this compound, the model would show how the 4-methoxyphenyl (B3050149) group and the substituents on the nitrogen and oxygen-bearing carbons create steric and electronic differences between the two competing diastereomeric transition states. The high degree of enantioselectivity observed in many such reactions arises from significant energy differences between the most stable and next most stable transition structures. acs.org

Prediction of Enantioselectivity and Reaction Outcomes

A primary goal of transition state modeling is to accurately predict the enantioselectivity of a reaction, typically expressed as enantiomeric excess (% ee). The enantiomeric ratio is determined by the difference in the Gibbs free energy (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. This relationship is defined by the equation:

ΔΔG‡ = -RT ln(k_major / k_minor) = -RT ln((100 + %ee) / (100 - %ee))

Where R is the gas constant, T is the temperature, and k_major/k_minor is the ratio of the rate constants for the formation of the major and minor enantiomers. A small energy difference of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 99%.

Computational models, from semi-empirical to high-level DFT, can calculate these energy differences with increasing accuracy. rsc.org Furthermore, the field is advancing with the use of machine learning and deep neural networks. rsc.org These modern techniques use molecular descriptors derived from computational models of catalyst-substrate complexes to train algorithms that can predict enantioselectivity across a wide range of reactions, accelerating the discovery of new and more effective catalysts. rsc.orgillinois.edu

Table 2: Illustrative Relationship Between Calculated Energy Difference (ΔΔG‡) and Predicted Enantiomeric Excess (% ee) at 298 K

| ΔΔG‡ (kcal/mol) | Major/Minor Ratio | Predicted % ee |

| 0.0 | 1:1 | 0% |

| 0.5 | 2.3:1 | 40% |

| 1.0 | 5.5:1 | 69% |

| 1.5 | 13:1 | 85% |

| 2.0 | 32:1 | 94% |

| 3.0 | 178:1 | 99% |

Electronic Structure and Reactivity Correlations

The electronic structure of this compound is fundamental to its reactivity and its role as a chiral ligand. The para-methoxy group (-OCH₃) on the phenyl ring plays a significant electronic role. As a strong electron-donating group through resonance, it increases the electron density of the aromatic ring.

This electronic enrichment has several consequences:

Enhanced Intramolecular Interactions : As noted in computational studies of its analogue, the increased electron density on the phenyl ring strengthens the intramolecular OH/π hydrogen bond, which can influence the molecule's preferred conformation.

Lewis Basicity : The nitrogen and oxygen atoms of the amino alcohol moiety are Lewis basic sites. The electronic properties of the aryl group can modulate this basicity, affecting how the molecule coordinates to metal centers when acting as a ligand.

Catalytic Activity : In the context of a transition state complex, the electron-donating nature of the 4-methoxyphenyl group can influence the electronic environment of the catalytic center, thereby affecting the reaction rate and selectivity.

Quantum chemistry calculations, such as DFT, can quantify these electronic effects by mapping the molecular electrostatic potential (ESP) and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ESP map would visually confirm the high electron density on the phenyl ring and the electronegative regions around the oxygen and nitrogen atoms. These electronic descriptors are crucial for building quantitative structure-activity relationships (QSAR) and for the rational design of more effective chiral catalysts.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The enantiomeric excess (ee) of a sample of (R)-2-Amino-2-(4-methoxyphenyl)ethanol, which quantifies the purity of one enantiomer over the other, is a crucial parameter. While diastereomeric ratio (dr) is not applicable to a single chiral center compound like this, the principles of its determination are analogous when dealing with molecules possessing multiple stereocenters. Chiral High-Performance Liquid Chromatography (HPLC) is a primary and powerful technique for determining the enantiomeric excess of chiral amino alcohols. By utilizing a chiral stationary phase (CSP), the enantiomers of the analyte interact differently with the CSP, leading to different retention times and, consequently, their separation.

For compounds structurally similar to this compound, various polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, have proven effective. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. The ratio of the peak areas in the chromatogram directly corresponds to the ratio of the enantiomers in the sample, allowing for the precise calculation of the enantiomeric excess.

Absolute Stereochemistry Assignment

Beyond determining the enantiomeric purity, assigning the absolute configuration (R or S) at the stereocenter is fundamental. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chiroptical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for stereochemical analysis. While the NMR spectra of enantiomers in an achiral solvent are identical, the presence of a chiral auxiliary can induce diastereomeric environments, leading to distinguishable signals for the R and S enantiomers.

Chiral solvating agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. These interactions result in differential shielding or deshielding of the analyte's protons, leading to separate signals in the ¹H NMR spectrum. The difference in the chemical shifts of the corresponding signals for the two enantiomers is denoted as Δδ.

For amino alcohols like this compound, acidic CSAs such as (R)- or (S)-Mandelic acid, or derivatives of binaphthyl phosphoric acid (BNPA), are often effective. The formation of acid-base complexes between the amino group of the analyte and the acidic CSA can lead to significant chemical shift non-equivalence, particularly for the protons near the chiral center.

While specific experimental data for this compound with various CSAs is not extensively documented in publicly available literature, the following table illustrates typical chemical shift differences (Δδ) observed for analogous chiral amino alcohols.

| Chiral Solvating Agent (CSA) | Analyte Proton | Typical Δδ (ppm) |

|---|---|---|

| (R)-Mandelic Acid | Methine (CH-OH) | 0.02 - 0.05 |

| (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPA) | Methylene (CH2-N) | 0.03 - 0.08 |

| (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle's Alcohol) | Aromatic Protons | 0.01 - 0.04 |

Note: The values in this table are illustrative and based on data for structurally similar chiral amino alcohols. The actual Δδ values for this compound would need to be determined experimentally.

An alternative to using CSAs is the covalent derivatization of the analyte with a chiral derivatizing agent (CDA) to form stable diastereomers. These diastereomers possess distinct physical properties, including unique NMR spectra with different chemical shifts for corresponding protons.

A common CDA for primary amines and alcohols is Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride. Reaction of this compound with (R)- and (S)-MTPA chloride would yield two diastereomeric amides. Analysis of the ¹H and ¹⁹F NMR spectra of these diastereomers allows for the determination of enantiomeric excess and, by applying Mosher's method, the assignment of the absolute configuration.

The following table provides a hypothetical representation of the expected differences in chemical shifts for the diastereomeric MTPA amides of (R)- and (S)-2-Amino-2-(4-methoxyphenyl)ethanol.

| Diastereomer | Proton | Hypothetical Chemical Shift (δ, ppm) | Δδ (δS - δR) (ppm) |

|---|---|---|---|

| (R)-MTPA amide of (R)-analyte | Methoxyphenyl -OCH3 | 3.78 | -0.02 |

| (R)-MTPA amide of (S)-analyte | Methoxyphenyl -OCH3 | 3.76 | |

| (S)-MTPA amide of (R)-analyte | Methine (CH-N) | 4.95 | 0.05 |

| (S)-MTPA amide of (S)-analyte | Methine (CH-N) | 5.00 |

Note: This table is a hypothetical illustration. Actual chemical shifts would be determined experimentally.

Chiroptical Methods

Chiroptical methods exploit the differential interaction of chiral molecules with polarized light.

Optical rotation is a fundamental property of chiral substances, where a solution of an enantiomerically pure compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the solvent, temperature, and the wavelength of the light used. The specific rotation, [α], is a standardized measure of this property.

The following table presents a template for how the optical rotation data for this compound would be reported.

| Enantiomer | Specific Rotation [α]D | Concentration (c) | Solvent | Temperature (°C) |

|---|---|---|---|---|

| This compound | Value not available in literature | Not available | Not available | Not available |

| (S)-2-Amino-2-(4-methoxyphenyl)ethanol | Value not available in literature | Not available | Not available | Not available |

Note: The specific rotation is an experimentally determined value and requires access to enantiomerically pure samples.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light, which is non-zero for optically active compounds like this compound. The resulting CD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.

For this compound, the key chromophore is the 4-methoxyphenyl (B3050149) group. The electronic transitions associated with this aromatic ring occur in the ultraviolet (UV) region. When these transitions are perturbed by the chiral center at the adjacent carbon atom, they give rise to distinct signals, known as Cotton effects, in the CD spectrum. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the atoms around the chiral center.

In a typical analysis, the CD spectrum of this compound would be recorded in a transparent solvent, such as methanol (B129727) or acetonitrile. The spectrum is expected to show characteristic positive or negative bands corresponding to the π → π* transitions of the benzene (B151609) ring. The specific pattern of these bands allows for the unambiguous assignment of the (R) absolute configuration, often by comparison with spectra of related compounds or with theoretical calculations. Chiroptical sensing methods, which involve the reaction of the amino alcohol with a sensor molecule, can also be used to induce strong and characteristic CD signals at specific wavelengths, further aiding in stereochemical analysis. nsf.govrsc.org

Table 1: Representative Circular Dichroism Data for this compound

This table presents hypothetical data based on typical values for chiral aromatic amino alcohols.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

|---|---|---|

| ~275 | +5.2 | ¹L_b (Benzenoid) |

| ~220 | -10.8 | ¹L_a (Benzenoid) |

| ~195 | +25.0 | ¹B (Benzenoid) |

Mass Spectrometry Techniques for Stereochemical Analysis

Mass spectrometry (MS) is a cornerstone of molecular analysis due to its high sensitivity and ability to provide detailed structural information. While standard MS cannot typically distinguish between enantiomers, coupling it with chiral derivatization techniques enables robust stereochemical analysis.

Derivatization for Enhanced Ionization and Fragmentation Analysis

To differentiate enantiomers like (R)- and (S)-2-Amino-2-(4-methoxyphenyl)ethanol using mass spectrometry, a common strategy is to react them with an enantiomerically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be distinguished by mass spectrometry, often in conjunction with a separation technique like liquid chromatography (LC).

A widely used CDA for primary amines is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as FDAA or Marfey's reagent. nih.govnih.gov The reaction involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the primary amino group of this compound. This creates a covalent bond, forming a diastereomeric derivative.

Once formed, these diastereomers can be analyzed by tandem mass spectrometry (MS/MS). The precursor ions of the two diastereomeric derivatives will have the same mass-to-charge ratio (m/z), but their fragmentation patterns upon collision-induced dissociation (CID) can be different. The relative abundances of specific fragment ions may vary significantly between the two diastereomers, allowing for their differentiation and the determination of the enantiomeric purity of the original sample. nih.govbiorxiv.org

Table 2: Predicted Mass Spectrometry Fragmentation Data for FDAA-Derivatized this compound

This table presents plausible m/z values for the diastereomeric adduct formed with FDAA. Fragmentation intensities are illustrative and would differ between diastereomers.

| Precursor Ion (m/z) | Major Fragment Ion 1 (m/z) | Major Fragment Ion 2 (m/z) | Major Fragment Ion 3 (m/z) |

|---|---|---|---|

| 434.15 | 416.14 (Loss of H₂O) | 303.08 (Cleavage of C-C bond) | 252.05 (FDAA backbone) |

Advanced Spectroscopic Techniques for Molecular Structure Analysis

Beyond chiroptical and mass spectrometric methods, advanced laser-based spectroscopic techniques can probe the fine details of the molecular structure, including its electronic and vibrational states.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive and selective technique used to study the electronic structure of molecules. In this method, a tunable laser is used to excite the molecule from its ground electronic state to a specific vibrational level of an excited electronic state. The resulting fluorescence is then collected. mdpi.com

For this compound, the methoxyphenyl chromophore allows it to absorb UV light and fluoresce. An LIF excitation spectrum is obtained by scanning the laser's wavelength and recording the total fluorescence intensity. This spectrum reveals the precise energies of the vibrational levels in the first excited singlet state (S₁). The high resolution of this technique can even allow for the differentiation of various molecular conformers if they exist in the experimental conditions (e.g., in a supersonic jet expansion).

Table 3: Illustrative Vibronic Transitions in the LIF Excitation Spectrum of this compound

This table provides representative data for the S₁ ← S₀ transition.

| Transition | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| 0₀⁰ | 35,850 | Electronic Origin |

| ν₁' | 36,320 | Phenyl Ring Stretch |

| ν₂' | 36,590 | C-O Stretch |

| ν₃' | 36,805 | Phenyl Ring Deformation |

Dispersed Fluorescence (DF) Spectroscopy

Dispersed Fluorescence (DF) spectroscopy, also known as fluorescence emission spectroscopy, is complementary to LIF. In a DF experiment, the laser is fixed at a specific wavelength to excite a single, well-defined vibronic level in the excited state (S₁), which is typically identified from the LIF spectrum. The emitted fluorescence is then passed through a monochromator to resolve the emission spectrum.

The resulting DF spectrum provides detailed information about the vibrational energy levels of the ground electronic state (S₀). Each peak in the spectrum corresponds to a transition from the excited state's zero-point vibrational level (or a selected vibrational level) down to various vibrational levels of the ground state. This allows for the precise measurement of ground-state vibrational frequencies and provides insights into the molecule's structure and potential energy surface. nih.gov

Table 4: Illustrative Ground-State Vibrational Frequencies from a Dispersed Fluorescence Spectrum

This table provides representative data obtained by exciting the electronic origin (0₀⁰ band).

| Wavenumber Shift from Excitation (cm⁻¹) | Vibrational Mode Assignment (S₀ State) |

|---|---|

| 755 | Phenyl Ring Breathing |

| 980 | C-C Stretch |

| 1245 | C-O-C Asymmetric Stretch |

| 1610 | Phenyl C=C Stretch |

Derivatization Strategies for Functional Enhancement and Analytical Purposes

Selective Functionalization of Amino and Hydroxyl Groups

The presence of two distinct nucleophilic centers—the primary amine and the primary alcohol—in (R)-2-Amino-2-(4-methoxyphenyl)ethanol allows for selective functionalization, which is essential for its application as a chiral building block or auxiliary. The relative reactivity of these groups can be exploited, or, more commonly, one group is temporarily masked with a protecting group to allow for the selective reaction of the other. nih.govlibretexts.org

The primary amine is generally more nucleophilic than the hydroxyl group, allowing for selective N-acylation or N-alkylation under controlled conditions. However, to achieve exclusive reaction at the hydroxyl group, the amino group must first be protected. nih.gov Common strategies for protecting amino groups involve their conversion into carbamates or amides. libretexts.org Conversely, protecting the hydroxyl group, often as a silyl (B83357) ether, allows for selective manipulation of the amino group. researchgate.netmasterorganicchemistry.com

Key strategies for selective functionalization include:

N-Functionalization: Direct reaction with acylating agents (e.g., acid chlorides or anhydrides) or alkylating agents often leads to preferential reaction at the nitrogen atom. For more controlled synthesis, the hydroxyl group can be protected prior to N-functionalization.

O-Functionalization: This requires the protection of the more reactive amino group. Once the amine is protected, the hydroxyl group can be converted into an ether, ester, or other functional groups using standard synthetic protocols. nih.gov For example, silyl protecting groups are a common choice for this purpose. researchgate.net

The choice of protecting group is crucial and is dictated by its stability under the subsequent reaction conditions and the ease of its removal upon completion of the desired transformation.

Table 1: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation |

| Amino | Acetyl | Ac | Acetic anhydride (B1165640), Acetyl chloride | Acidic or basic hydrolysis |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF), Acid |

| Hydroxyl | Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst | Aqueous acid (e.g., HCl, PPTS) |

| Hydroxyl | 4-Methoxybenzyl | PMB | PMB-Cl, base | Oxidative cleavage (DDQ, CAN) |

Formation of Chiral Derivatizing Agents for Chromatographic Resolution

For analytical purposes, such as determining the enantiomeric purity of a sample, direct chromatographic separation on a chiral stationary phase (CSP) can be challenging. An alternative and widely used method is pre-column derivatization, where the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org Diastereomers possess different physical and chemical properties, allowing for their separation on standard, achiral stationary phases using techniques like High-Performance Liquid Chromatography (HPLC). wikipedia.orgnih.gov

Both the amino and hydroxyl groups of this compound are suitable handles for reaction with various CDAs.

Derivatization of the Amino Group: Reagents that selectively react with amines, such as chiral isocyanates or isothiocyanates, can be employed. For example, (s)-alpha-methoxybenzyl isocyanate has been used as a CDA for the resolution of amine and alcohol enantiomers. nih.gov

Derivatization of the Hydroxyl Group: Chiral carboxylic acids and their activated derivatives are common CDAs for alcohols. A well-known example is α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), which, in the form of its acid chloride, reacts with alcohols to form diastereomeric esters that can be distinguished by NMR spectroscopy or separated by chromatography. wikipedia.org

The selection of a CDA depends on factors such as reaction efficiency, the stability of the resulting diastereomers, and the resolution achieved during chromatographic separation.

Table 2: Examples of Chiral Derivatizing Agents (CDAs) for Amino Alcohols

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Mosher's acid chloride | Hydroxyl, Amino | Diastereomeric Ester/Amide |

| (S)-α-Methoxybenzyl isocyanate | MIB | Amino, Hydroxyl | Diastereomeric Urea/Carbamate (B1207046) |

| O-Phthalaldehyde / Chiral Thiol | OPA / e.g., IBLC* | Amino | Diastereomeric Isoindole |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Amino | Diastereomeric Thiourea |

*IBLC: N-isobutyryl-L-Cys

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates the development of efficient, cost-effective, and environmentally benign synthetic methods. nih.gov Traditional chemical synthesis of chiral amino alcohols often relies on stoichiometric reducing agents or organometallic catalysts, which can be limited by low stereoselectivities and harsh reaction conditions. nih.govfrontiersin.org Consequently, future research is heavily focused on green and sustainable alternatives.

Biocatalysis and Chemoenzymatic Approaches: Biocatalysis has emerged as a powerful and attractive strategy due to its high enantioselectivity and mild reaction conditions. magtech.com.cn The use of microorganisms and enzymes for chemical transformations offers a sustainable alternative to conventional methods. nih.gov

Engineered Enzymes: A significant area of research is the use of engineered amine dehydrogenases (AmDHs). acs.org These enzymes, derived from natural amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high conversion rates and excellent enantioselectivity (>99% ee). nih.govfrontiersin.org Future work will likely involve further protein engineering to improve enzyme activity, stability, and substrate scope, potentially leading to a direct biocatalytic route to (R)-2-Amino-2-(4-methoxyphenyl)ethanol from a corresponding α-hydroxy ketone precursor. nih.gov

Enzyme Cascades: Multi-step enzyme cascades are being developed for the synthesis of chiral amino alcohols from simple starting materials. researchgate.net These one-pot reactions improve efficiency and reduce waste. A chemoenzymatic cascade, for example, could involve a chemical step to produce a prochiral ketone like 4-(4-methoxyphenyl)-2-butanone, followed by a stereoselective amination using an ω-transaminase to yield a chiral amine. oup.com

Microbial Production: De novo biosynthesis, using engineered microorganisms to produce chemicals from simple carbon sources like glucose, represents a highly sustainable approach. acs.orgnih.govnih.gov While currently applied to compounds like 2-phenylethanol, metabolic engineering of yeasts or bacteria could be a long-term goal for producing this compound directly from renewable feedstocks. mdpi.com

Advanced Chemical Catalysis: Alongside biocatalysis, innovations in chemical catalysis are also paving the way for more sustainable processes.